Propane, 1-nitro-, ion(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ニトロプロパンイオン(1-): は、分子式がC₃H₇NO₂である有機化合物です。1-ニトロプロパンとしても知られています。この化合物はニトロアルカンであり、プロパン骨格にニトロ基(-NO₂)が結合していることを特徴としています。ニトロアルカンは、有機合成や工業プロセスにおいて多様な用途があることで知られています。

製造方法

合成経路と反応条件:

-

プロパンのニトロ化: 1-ニトロプロパンイオン(1-)は、プロパンのニトロ化によって合成できます。この方法では、プロパンを430〜450°Cの温度範囲に加熱し、その後、ガラスまたはシリカで裏打ちされた反応塔に導入します。硝酸(75%)を、390〜440°Cの温度と0.69〜0.86 MPaの圧力でプロパンガスに注入します。 この反応により、ニトロメタン、ニトロエタン、1-ニトロプロパン、および2-ニトロプロパンの混合物が生成されます .

-

プロピレンのニトロ化: もう1つの方法は、プロピレンのニトロ化です。これは、気相または液相で行うことができます。 プロピレンのニトロ化によっても、1-ニトロプロパンを含むニトロアルカンの混合物が生成されます .

工業生産方法: 1-ニトロプロパンの工業生産は、一般的に上記のようにプロパンまたはプロピレンのニトロ化に従います。反応条件は、副生成物の生成を最小限に抑えながら、1-ニトロプロパンの収率を最大化するために最適化されます。

準備方法

Synthetic Routes and Reaction Conditions:

-

Nitration of Propane: Propane, 1-nitro-, ion(1-) can be synthesized through the nitration of propane. In this method, propane is preheated to a temperature range of 430-450°C and then introduced into a reaction tower lined with glass or silica. Nitric acid (75%) is injected into the propane gas at a temperature of 390-440°C and a pressure of 0.69-0.86 MPa. This reaction yields a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane .

-

Nitration of Propylene: Another method involves the nitration of propylene. This can be done in either the gas phase or liquid phase. The nitration of propylene also produces a mixture of nitroalkanes, including 1-nitropropane .

Industrial Production Methods: The industrial production of 1-nitropropane typically follows the nitration of propane or propylene as described above. The reaction conditions are optimized to maximize the yield of 1-nitropropane while minimizing the formation of byproducts.

化学反応の分析

反応の種類:

酸化: 1-ニトロプロパンは、ニトロ基がさらに酸化されて酸化状態の高いニトロ化合物を生成する酸化反応を起こす可能性があります。

還元: 1-ニトロプロパンの還元は、アミンを生成する可能性があります。一般的な還元剤には、触媒の存在下での水素ガスまたは金属水素化物が含まれます。

置換: 1-ニトロプロパンのニトロ基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの強力な酸化剤が使用されます。

還元: 活性炭担持パラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH₄)などの金属水素化物を用いた触媒的接触水素化。

置換: 水酸化物イオン(OH⁻)またはアルコキシドイオン(RO⁻)などの求核剤を置換反応に使用できます。

主な生成物:

酸化: 酸化状態の高いニトロ化合物の生成。

還元: 第一アミンの生成。

置換: 置換されたニトロアルカンの生成。

科学研究での応用

化学: 1-ニトロプロパンは、有機合成において溶媒や中間体として使用されます。医薬品、農薬、その他のファインケミカルの製造に使用されています。

生物学と医学: 1-ニトロプロパンを含むニトロアルカンに関する研究では、抗菌剤としての可能性や生物システムにおける役割が調査されています。 1-ニトロプロパンの医学における特定の用途は限定されています。

産業: 1-ニトロプロパンは、コーティング、接着剤、シーラントの製造に使用されています。また、さまざまな工業プロセスにおいて溶媒としても使用されています。

科学的研究の応用

Chemistry: 1-nitropropane is used as a solvent and intermediate in organic synthesis. It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: Research on nitroalkanes, including 1-nitropropane, has explored their potential as antimicrobial agents and their role in biological systems. specific applications of 1-nitropropane in medicine are limited.

Industry: 1-nitropropane is used in the manufacture of coatings, adhesives, and sealants. It is also utilized as a solvent in various industrial processes.

作用機序

1-ニトロプロパンの作用機序には、ニトロアルカンとしての反応性があります。ニトロ基(-NO₂)は非常に電子求引性が高く、化合物を求核攻撃を受けやすくなります。この反応性は、還元や置換など、さまざまな化学反応における使用の基礎となっています。関与する分子標的と経路は、特定の反応と用途によって異なります。

類似化合物の比較

類似化合物:

ニトロメタン(CH₃NO₂): 炭素原子が1つの、より単純なニトロアルカン。

ニトロエタン(C₂H₅NO₂): 炭素原子が2つのニトロアルカン。

2-ニトロプロパン(C₃H₇NO₂): ニトロ基が第2炭素原子に結合している1-ニトロプロパンの異性体。

独自性: 1-ニトロプロパンは、その特定の構造と反応性によって独特です。ニトロメタンやニトロエタンと比較して、炭素鎖が長くなっているため、物理的特性と反応性に影響を与える可能性があります。2-ニトロプロパンと比較して、1-ニトロプロパンにおけるニトロ基の位置は、異なる化学的挙動と用途をもたらす可能性があります。

類似化合物との比較

Nitromethane (CH₃NO₂): A simpler nitroalkane with one carbon atom.

Nitroethane (C₂H₅NO₂): A nitroalkane with two carbon atoms.

2-Nitropropane (C₃H₇NO₂): An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.

Uniqueness: 1-nitropropane is unique due to its specific structure and reactivity. Compared to nitromethane and nitroethane, it has a longer carbon chain, which can influence its physical properties and reactivity. Compared to 2-nitropropane, the position of the nitro group in 1-nitropropane can lead to different chemical behavior and applications.

特性

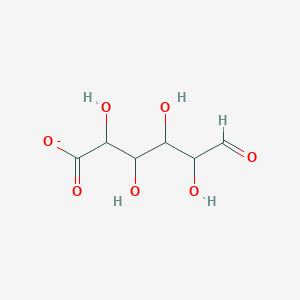

IUPAC Name |

2,3,4,5-tetrahydroxy-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O7- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。